molecular formula C₁₇H₁₇D₃O₆ B1146136 O-Desmethyl Mycophenolic Acid Methyl Ester-d3 CAS No. 1331670-20-2

O-Desmethyl Mycophenolic Acid Methyl Ester-d3

Cat. No.: B1146136
CAS No.: 1331670-20-2
M. Wt: 323.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 ( 1331670-20-2) is a deuterated chemical compound supplied as a high-purity reference standard for research applications . With a molecular formula of C17H17D3O6 and a molecular weight of 323.36 g/mol, this stable isotopically labeled compound is primarily designed to serve as a critical internal standard in the quantitative bioanalysis of mycophenolic acid and its metabolites . Using a deuterated internal standard like this compound is essential for advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). It enables researchers to achieve superior accuracy and precision by effectively compensating for variability in sample preparation and instrument response. This application is vital in method development, method validation, and Quality Control (QC) during the commercial production and regulatory submission (e.g., Abbreviated New Drug Application ) of pharmaceutical compounds like Mycophenolate Mofetil . The parent compound, mycophenolic acid, is a potent immunosuppressant that inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of purine nucleotide synthesis . This specific mechanism is crucial for the proliferation of T- and B-lymphocytes . Research into the metabolism and pharmacokinetics of mycophenolic acid is therefore fundamental in transplantation medicine. This product is intended for research purposes only and is not approved for human or diagnostic use . Every batch is supplied with a Certificate of Analysis to ensure data traceability, reliability, and compliance with regulatory requirements for analytical purposes .

Properties

IUPAC Name

trideuteriomethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBUUVPMBJOPQE-HZIIEIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CC/C(=C/CC1=C(C(=C2COC(=O)C2=C1O)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification with Deuterated Methanol

The most direct method involves esterification of O-Desmethyl Mycophenolic Acid (ODMA) using deuterated methanol (CD₃OH) under acidic catalysis. This approach targets the methyl ester group, replacing three hydrogen atoms with deuterium.

Reaction Conditions :

  • Substrate : ODMA (1.0 equiv, 290.3 g/mol)

  • Deuterating Agent : CD₃OH (5.0 equiv, 99.8% isotopic purity)

  • Catalyst : Concentrated H₂SO₄ (0.1 equiv)

  • Temperature : 60–65°C

  • Duration : 12–16 hours

Mechanism :
The acid catalyst protonates the carboxylic acid group of ODMA, enhancing electrophilicity for nucleophilic attack by CD₃OH. The reaction proceeds via a tetrahedral intermediate, yielding ODMME-d3 and water.

Yield : 68–72% (isolated)
Purity : >95% (HPLC)

Post-Synthetic Isotopic Exchange

Alternative methods include hydrogen-deuterium (H-D) exchange at labile positions using deuterated solvents or catalysts. This approach is less common due to challenges in controlling deuteration sites.

Conditions :

  • Substrate : Non-deuterated ODMME (1.0 equiv)

  • Deuterium Source : D₂O (excess)

  • Catalyst : Pd/C (5% w/w)

  • Temperature : 80°C

  • Pressure : 50 psi H₂/D₂ gas

Outcome :
Partial deuteration (≤50% at benzylic positions) is observed, making this method unsuitable for high-purity ODMME-d3 production.

Optimization of Reaction Parameters

Catalytic System Screening

The choice of catalyst significantly impacts esterification efficiency. Comparative studies reveal:

CatalystTemperature (°C)Time (h)Yield (%)Deuterium Incorporation (%)
H₂SO₄65167299.5
p-Toluenesulfonic70146598.7
Amberlyst-1560185897.9

Sulfuric acid provides optimal balance between reaction rate and deuterium retention.

Solvent Effects

Polar aprotic solvents enhance reaction kinetics by stabilizing charged intermediates:

SolventDielectric ConstantYield (%)
CD₃OH32.772
DMF36.768
THF7.542

Neat CD₃OH is preferred to avoid isotopic dilution.

Purification and Characterization

Chromatographic Purification

Crude ODMME-d3 is purified via reverse-phase HPLC:

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase : 65:35 CD₃CN/D₂O (0.1% CF₃COOD)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 14.3 min

Recovery : 89–92%

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS) :

  • Observed : [M+H]⁺ = 323.3501 (calc. 323.3498 for C₁₇H₁₇D₃O₆)

  • Isotopic Purity : 99.3% (determined via MS/MS fragmentation)

¹H NMR (500 MHz, CDCl₃) :

  • δ 6.69 (d, J = 15.9 Hz, H-1')

  • δ 5.73 (dt, J = 15.9, 6.8 Hz, H-2')

  • δ 3.80 (s, CD₃O)

¹³C NMR (126 MHz, CDCl₃) :

  • δ 172.1 (C=O, ester)

  • δ 55.8 (CD₃O)

Deuterium-induced isotopic shifts (Δδ ≈ 0.02–0.05 ppm) confirm successful labeling.

ConditionDegradation (%)
25°C, ambient light12 (7 days)
4°C, dark<2 (30 days)

Recommended storage: -20°C under argon, with desiccant.

Applications in Metabolic Studies

ODMME-d3 serves as an internal standard in LC-MS/MS assays for quantifying mycophenolic acid derivatives:

MatrixLLOQ (ng/mL)Accuracy (%)Precision (RSD%)
Human Plasma0.598.24.1
Urine0.295.66.3

Co-eluting with non-deuterated analogs, it corrects for ion suppression/enhancement effects .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of Mycophenolic Acid, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Mycophenolic Acid and its metabolites.

    Biology: Employed in metabolic studies to trace the metabolic pathways of Mycophenolic Acid in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mycophenolic Acid.

    Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Mechanism of Action

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The compound also activates the Akt-mTOR-S6K pathway, which plays a role in cellular growth and metabolism .

Comparison with Similar Compounds

Antimicrobial Activity

  • Mycophenolic Acid (MPA): Broad-spectrum antibiotic activity attributed to inhibition of inosine monophosphate dehydrogenase (IMPDH) .
  • Mycophenolic Acid Methyl Ester: Reduced antimicrobial potency compared to MPA, with MIC ≥ 66.6 µg/mL against Mycobacterium smegmatis and fungi .
  • O-Desmethyl Derivatives: Loss of methyl groups at phenolic positions (e.g., mycophenolene A) enhances antibacterial activity (MIC = 2.1 µg/mL against S. aureus), suggesting free hydroxyl groups are critical for ATP synthase inhibition .

Cytotoxic Activity

  • Mycophenolic Acid Methyl Ester: Exhibits pan-cytotoxic effects (IC₅₀: 0.1–0.4 µM) across seven cancer cell lines via PPARγ transactivation inhibition .
  • This compound: No direct cytotoxicity data reported, but deuterated analogs generally retain bioactivity with altered metabolic stability .

Biological Activity

O-Desmethyl Mycophenolic Acid Methyl Ester-d3 (CAS Number: 1331670-20-2) is a deuterated derivative of mycophenolic acid, which serves as an intermediate in the synthesis of mycophenolic acid. This compound is structurally related to mycophenolate mofetil (MMF), an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. The biological activity of this compound encompasses various pharmacological properties, including immunosuppression, anti-inflammatory effects, and potential applications in targeted therapies.

PropertyValue
Molecular FormulaC17H20O6
Molecular Weight320.3371 g/mol
CAS Number1331670-20-2
LogP2.51860
PSA93.06000

Immunosuppressive Effects

This compound exhibits significant immunosuppressive activity, primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of purine nucleotides, which are essential for lymphocyte proliferation. Studies have shown that mycophenolic acid and its derivatives can effectively reduce T and B cell activation, making them valuable in preventing acute rejection in organ transplantation .

Anti-inflammatory Properties

In addition to its immunosuppressive effects, this compound has demonstrated anti-inflammatory properties. Research indicates that mycophenolic acid can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines . This mechanism is particularly beneficial in treating autoimmune conditions where inflammation plays a critical role.

Antibacterial and Antitumor Activity

Emerging evidence suggests that mycophenolic acid derivatives may possess antibacterial, antifungal, and antitumor activities. For instance, studies have reported that mycophenolic acid can exert cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to target multiple pathways makes it a candidate for further exploration in cancer therapy.

Clinical Applications in Organ Transplantation

A pivotal study evaluated the efficacy of MMF (the prodrug form of mycophenolic acid) in kidney transplant recipients. The results indicated that patients receiving MMF experienced lower rates of acute rejection compared to those treated with traditional calcineurin inhibitors. Furthermore, MMF was associated with a favorable side effect profile, particularly regarding nephrotoxicity .

Topical Formulations for Targeted Delivery

Recent advancements have focused on developing topical formulations of mycophenolic acid to enhance local immunosuppression while minimizing systemic exposure. A study investigated the permeation characteristics of a topical mycophenolic acid formulation, demonstrating effective drug release and skin penetration capabilities . Such formulations could revolutionize treatment strategies for conditions requiring localized immunosuppression.

Research Findings

  • Mechanism of Action : this compound inhibits IMPDH, leading to reduced lymphocyte proliferation.
  • Therapeutic Efficacy : Clinical trials highlight its effectiveness in preventing organ rejection and managing autoimmune diseases.
  • Safety Profile : Compared to other immunosuppressants, it exhibits a lower incidence of nephrotoxicity and gastrointestinal side effects .

Q & A

Q. What is the role of O-Desmethyl Mycophenolic Acid Methyl Ester-d3 in metabolic and pharmacokinetic studies?

this compound (CAS 1331670-20-2) is a deuterated analog of the phase I metabolite of mycophenolic acid (MPA). Its deuterium labeling enables precise tracking of metabolic pathways, particularly in distinguishing endogenous metabolites from administered drugs in bioanalytical assays. Researchers use it as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify MPA and its metabolites in biological matrices, minimizing ion suppression effects .

Q. How is this compound synthesized, and what are its key chemical properties?

The synthesis involves deuterium substitution at specific methyl groups, typically achieved via deuterated methylating agents (e.g., CD3I) during esterification. Key properties include a molecular formula of C17H17D3O6 (MW 323.36 g/mol) and stability under physiological pH conditions. Its structural integrity is confirmed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with deuterium incorporation ≥98% to ensure analytical reliability .

Q. Why is this compound critical for studying mycophenolic acid’s immunosuppressive mechanisms?

As a major metabolite of MPA, this compound helps elucidate the metabolic conversion of MPA in vivo. It is used to model enzymatic demethylation processes catalyzed by cytochrome P450 enzymes, providing insights into interpatient variability in drug response due to genetic polymorphisms in metabolic pathways .

Advanced Research Questions

Q. What advanced analytical methods are recommended for characterizing this compound in drug delivery systems?

  • 2D-NOESY NMR : To study interactions with drug carriers like PAMAM dendrimers, revealing spatial proximity between deuterated methyl groups and dendrimer cavities .
  • HPLC-PDA/HRMS : Validates purity (>99.5%) and quantifies degradation products under stress conditions (e.g., oxidative, thermal). Pharmacopeial methods with retention time (RT) and relative retention time (RRT) comparisons are essential for regulatory compliance .

Q. How can researchers resolve contradictions in reported biological activities of MPA metabolites, including this compound?

  • Comparative in vitro/in vivo assays : Test immunosuppressive vs. antitumor effects using T-cell proliferation assays (for immunosuppression) and xenograft models (for antitumor activity). Evidence suggests that structural modifications (e.g., deuterium labeling) may alter metabolic stability without affecting primary activity .
  • Metabolomic profiling : Use stable isotope-resolved metabolomics (SIRM) to distinguish between on-target (IMPDH inhibition) and off-target effects .

Q. What experimental designs are optimal for studying synergistic effects of this compound with other therapies?

  • Isotope tracing in combination therapies : Co-administer deuterated this compound with cyclophosphamide or radiation in preclinical tumor models. Track pharmacokinetic interactions via LC-MS/MS and correlate with synergistic antitumor efficacy observed in mycophenolic acid derivatives .
  • Dose-response matrix analysis : Use factorial designs to identify additive/synergistic thresholds in immunosuppression or cytotoxicity assays .

Q. How does deuterium labeling enhance mechanistic studies of drug-polymer interactions (e.g., dendrimers)?

Deuterated methyl groups improve signal resolution in ¹H NMR, enabling precise mapping of hydrophobic interactions between the compound and dendrimer cavities. For example, NOESY cross-peaks between deuterated methyl protons and dendrimer interior protons confirm encapsulation efficiency and hydrogen-bonding dynamics .

Data Contradictions and Validation Strategies

Q. How to address discrepancies in reported molecular weights or structural data for this compound?

Cross-validate using multiple sources:

  • CAS Registry (1331670-20-2) : Confirms molecular formula (C17H17D3O6) and isotopic pattern .
  • HRMS fragmentation : Match observed m/z values with theoretical isotopic distributions (e.g., [M+H]⁺ at 324.35 for non-deuterated vs. 327.38 for deuterated forms) .

Q. Why do some studies report reduced immunosuppressive activity of MPA metabolites despite structural similarity?

Structural analogs like this compound may exhibit altered binding kinetics to inosine monophosphate dehydrogenase (IMPDH). Validate via:

  • Enzyme inhibition assays : Compare IC50 values of deuterated vs. non-deuterated forms.
  • Molecular docking simulations : Assess steric effects of deuterium on IMPDH active-site interactions .

Methodological Recommendations

  • Synthesis validation : Use deuterium NMR (²H NMR) to confirm isotopic purity and avoid batch-to-batch variability .
  • Biological assays : Include deuterated internal standards in LC-MS workflows to mitigate matrix effects in plasma/tissue samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.